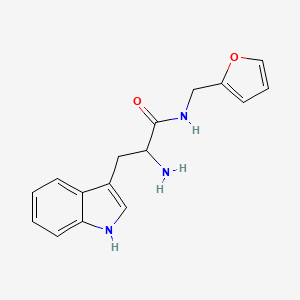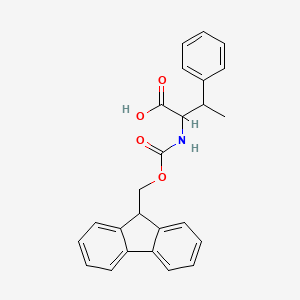
Fmoc-beta-methyl-DL-phenylalanine
Descripción general
Descripción
Fmoc-beta-methyl-DL-phenylalanine is a derivative of the amino acid phenylalanine . It has the molecular formula C25H23NO4 . This compound is used in peptide synthesis for its ability to protect the amino group during chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the use of pH modulators . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Molecular Structure Analysis
The molecular weight of this compound is 401.5 g/mol . Its IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid . The InChI and Canonical SMILES provide more detailed structural information .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 401.5 g/mol, XLogP3-AA of 5, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 4 .Aplicaciones Científicas De Investigación
1. Chemical Ligation and Peptide Synthesis
Fmoc-beta-methyl-DL-phenylalanine plays a significant role in peptide synthesis. Crich and Banerjee (2007) described its use in native chemical ligation, particularly in the synthesis of complex peptides like LYRAMFRANK. This process involves capping a tetrapeptide with an N-Boc amino acid derivative of this compound, followed by successful ligation and desulfurization (Crich & Banerjee, 2007).
2. Structural and Supramolecular Studies
Bojarska et al. (2020) conducted a comprehensive study on the structural and supramolecular features of Fmoc-amino acids, including Fmoc-phenylalanine. Their research provides insights into the noncovalent interactions and supramolecular synthon patterns in crystal structures, which are crucial for understanding the properties of these amino acids in biomedical research and industry (Bojarska et al., 2020).
3. Self-assembly and Hydrogelation
Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine, are known for their efficient self-assembly and hydrogelation in aqueous solvents. Ryan et al. (2010) explored how the incorporation of halogens on the aromatic side-chain of Fmoc-phenylalanine can enhance self-assembly into amyloid-like fibrils and hydrogelation (Ryan et al., 2010).
4. Antibacterial Applications
Schnaider et al. (2019) demonstrated the antibacterial capabilities of Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies. Their study highlights the potential of Fmoc-decorated self-assembling building blocks in developing enhanced composite materials for biomedical applications with antibacterial properties (Schnaider et al., 2019).
5. Hydrogelation for Biomedical Applications
Das et al. (2008) discussed using enzyme-catalyzed reactions with Fmoc-amino acids, including Fmoc-phenylalanine, to control molecular self-assembly under physiological conditions. This method is crucial for forming hydrogels composed of defined peptide nanotubes, offering potential applications in biomedical fields (Das et al., 2008).
Mecanismo De Acción
Target of Action
Fmoc-beta-methyl-DL-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are therefore the cellular structures of these bacteria .
Mode of Action
The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with certain antibiotics like aztreonam (azt), the permeability of this compound increases, allowing it to display antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
It is known that the compound’s antimicrobial properties are due to its interaction with bacterial cellular structures
Pharmacokinetics
Its ability to cross bacterial membranes when combined with certain antibiotics suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. It has been shown to significantly reduce the bacterial load in a mouse wound infection model when combined with AZT . This suggests that it could potentially be used in the management of bacterial wound infections.
Action Environment
The action of this compound can be influenced by environmental factors. For example, its antimicrobial activity can be enhanced by combining it with certain antibiotics . Additionally, factors such as pH and buffer ions can influence the self-assembly of this compound to gel formation , which could potentially affect its stability and efficacy.
Safety and Hazards
Fmoc-beta-methyl-DL-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Relevant Papers The relevant papers on this compound can be found on the Sigma-Aldrich website .
Análisis Bioquímico
Biochemical Properties
Fmoc-beta-methyl-DL-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction ensures the efficient synthesis of peptides by protecting the amino group from unwanted reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This activity is attributed to its ability to disrupt bacterial cell membranes and reduce glutathione levels, leading to oxidative and osmotic stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibiting or activating enzymes and altering gene expression. The Fmoc group is rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This removal process is crucial for the compound’s role in peptide synthesis, as it ensures the protection of the amino group during chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under ambient conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, the antibacterial activity of this compound against Gram-positive bacteria is predominantly due to its release from hydrogels, which can be sustained over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, which can lead to toxic or adverse effects . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways that include phenylalanine metabolism, which is crucial for the production of tyrosine, dopamine, and other metabolites . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, the Fmoc group plays a key role in the self-assembly of peptide derivatives into supramolecular nanostructures, which can form hydrogels with specific subcellular localization .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJZRLWGALBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214028-21-3 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


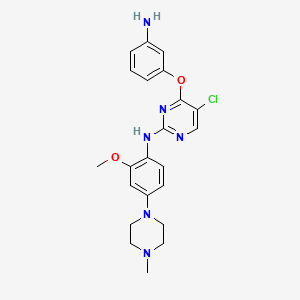

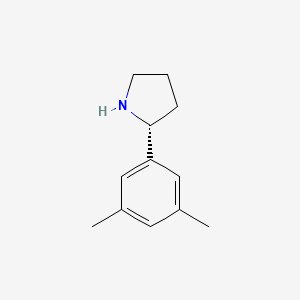

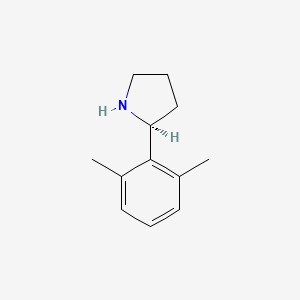

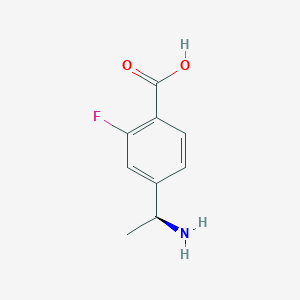
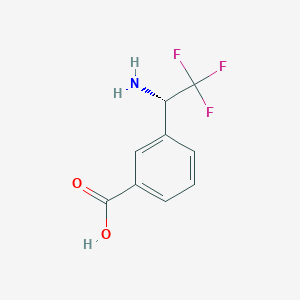

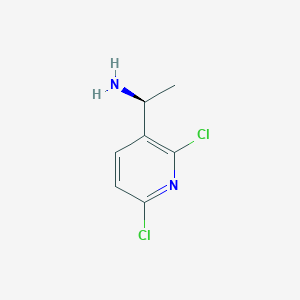
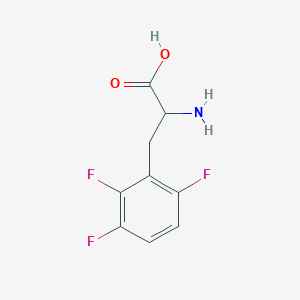

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
